acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Overview
Description
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a serine protease enzyme that plays a crucial role in the digestive system of many vertebrates. It is primarily responsible for breaking down proteins into smaller peptides, facilitating their absorption in the small intestine. This compound is produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is typically derived from the pancreas of animals, such as pigs or cows. The preparation involves several steps:
Extraction: The pancreas is homogenized and subjected to various purification processes to isolate trypsinogen.
Industrial Production Methods
Industrial production of trypsin involves large-scale extraction from animal pancreas, followed by purification and stabilization processes. Recombinant DNA technology is also employed to produce trypsin in microbial systems, providing a more controlled and scalable method .
Chemical Reactions Analysis
Types of Reactions
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate primarily catalyzes the hydrolysis of peptide bonds, specifically at the carboxyl side of the amino acids lysine and arginine . This reaction is a type of proteolysis, which is essential for protein digestion.
Common Reagents and Conditions
Major Products
The primary products of trypsin-catalyzed reactions are smaller peptide fragments and free amino acids, which are further broken down by other proteases .
Scientific Research Applications
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has a wide range of applications in scientific research:
Proteomics: Used for protein digestion in mass spectrometry-based proteomics to identify and quantify proteins.
Cell Culture: Employed to dissociate adherent cells from culture surfaces.
Biotechnology: Utilized in the production of insulin and other therapeutic proteins.
Medicine: Applied in wound debridement and as a digestive aid.
Mechanism of Action
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects by cleaving peptide bonds at the carboxyl side of lysine and arginine residues. This action is facilitated by a catalytic triad consisting of histidine, aspartate, and serine in the enzyme’s active site . The nucleophilic attack on the peptide bond leads to the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the peptide fragments .
Comparison with Similar Compounds
Similar Compounds
Chymotrypsin: Another serine protease that cleaves peptide bonds at the carboxyl side of aromatic amino acids like phenylalanine.
Elastase: A serine protease that targets peptide bonds next to small, neutral amino acids like alanine.
Uniqueness
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate’s specificity for lysine and arginine residues makes it particularly useful in proteomics and protein analysis. Its ability to function in a slightly alkaline environment distinguishes it from other proteases like pepsin, which require acidic conditions .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWZNYKOUXOZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trypsin interact with its target and what are the downstream effects?
A1: Trypsin interacts with its target proteins through a conserved mechanism characteristic of serine proteases. It possesses a catalytic triad consisting of His57, Asp102, and Ser195 [] that facilitates the hydrolysis of peptide bonds. Trypsin exhibits specificity for cleaving peptide bonds on the carboxyl side of lysine and arginine residues []. This cleavage can have a variety of downstream effects depending on the target protein, ranging from activation or inactivation of enzymes to the release of signaling peptides or degradation of structural proteins. For example, trypsin plays a crucial role in digestion by breaking down dietary proteins in the small intestine []. In other contexts, trypsin can activate other proteases, amplifying proteolytic cascades involved in inflammation and coagulation [].
Q2: Can trypsin activation have negative consequences?
A2: Yes, while trypsin is essential for normal physiological processes, uncontrolled or excessive activation can be detrimental. For instance, premature activation of trypsin within pancreatic acinar cells is a hallmark of acute pancreatitis. This can lead to autodigestion of the pancreas and severe inflammation []. In the context of cardiovascular disease, proteolytic degradation of low-density lipoprotein (LDL) by trypsin, leading to the release of apolipoprotein B-100 (apoB-100) fragments, has been implicated in the formation of atherogenic lipoprotein particles []. These particles are more prone to uptake by macrophages, contributing to the development of atherosclerotic plaques.
Q3: What is known about the structure of trypsin?
A4: Trypsin is a globular protein with a molecular weight of approximately 23.3 kDa. Its structure is characterized by two six-stranded beta-barrel domains with the active site located in a cleft between them []. This active site contains the catalytic triad (His57, Asp102, and Ser195) responsible for its proteolytic activity []. Trypsin's structure has been extensively studied using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [], revealing details about its substrate binding site and the mechanism of catalysis.
Q4: How does trypsin perform under various conditions?
A5: Trypsin exhibits optimal activity at a pH range of 7.5–8.5 and a temperature around 37°C. Its activity can be affected by factors such as pH, temperature, presence of inhibitors, and metal ions. For example, trypsin is irreversibly inactivated by the serine protease inhibitor diisopropyl fluorophosphate (DFP) []. Additionally, trypsin is stabilized by calcium ions, which contribute to its structural integrity and activity []. The stability and activity of trypsin under specific conditions are crucial considerations for its applications in various biotechnological processes.
Q5: What are the catalytic properties of trypsin and its applications?
A6: Trypsin is a highly efficient and specific protease. It catalyzes the hydrolysis of peptide bonds with a high turnover rate, making it a valuable tool in various biotechnological and industrial applications []. Trypsin is commonly used in cell culture to detach adherent cells from culture vessels []. It is also utilized in various analytical techniques, such as protein sequencing and peptide mapping, due to its ability to generate predictable cleavage products. Moreover, trypsin finds applications in the food industry for protein modification and in the leather industry for hide processing.
Q6: How has computational chemistry been applied to the study of trypsin?
A7: Computational approaches, including molecular dynamics simulations and docking studies, have provided valuable insights into the interaction of trypsin with inhibitors and substrates []. These methods allow researchers to investigate the binding affinities, determine binding modes, and explore the influence of structural modifications on inhibitor potency and selectivity []. Furthermore, computational tools aid in the rational design of novel trypsin inhibitors with potential therapeutic applications.
Q7: How do structural modifications of trypsin inhibitors affect their activity?
A8: The structure-activity relationship of trypsin inhibitors has been extensively studied to understand the key structural elements governing their potency and selectivity []. Modifications of the P1 residue, the amino acid that occupies the primary specificity pocket (S1) of trypsin, have a significant impact on binding affinity []. For instance, incorporating basic residues like arginine or lysine at the P1 position generally enhances affinity for trypsin. Additionally, modifications in the surrounding residues that interact with the enzyme's active site can modulate inhibitor potency, selectivity, and pharmacokinetic properties.
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